molecular formula C13H19ClN2O3S B2728613 4-(3,3-Dipropyl-ureido)-benzenesulfonyl chloride CAS No. 680618-26-2

4-(3,3-Dipropyl-ureido)-benzenesulfonyl chloride

Cat. No.: B2728613
CAS No.: 680618-26-2
M. Wt: 318.82
InChI Key: ZBLMDCHHOSQSGC-UHFFFAOYSA-N
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Description

4-(3,3-Dipropyl-ureido)-benzenesulfonyl chloride is a sulfonyl chloride derivative featuring a urea moiety substituted with two propyl groups at the N3 position. Sulfonyl chlorides are highly reactive intermediates used in synthesizing sulfonamides, sulfonate esters, and other derivatives critical in pharmaceuticals and materials science .

Properties

IUPAC Name

4-(dipropylcarbamoylamino)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O3S/c1-3-9-16(10-4-2)13(17)15-11-5-7-12(8-6-11)20(14,18)19/h5-8H,3-4,9-10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLMDCHHOSQSGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3-Dipropyl-ureido)-benzenesulfonyl chloride typically involves the following steps:

    Preparation of 3,3-Dipropylurea: This can be achieved by reacting dipropylamine with phosgene or an equivalent carbonylating agent under controlled conditions.

    Formation of this compound: The 3,3-dipropylurea is then reacted with 4-chlorosulfonylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control is common to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(3,3-Dipropyl-ureido)-benzenesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Hydrolysis: In the presence of water or aqueous bases, the compound can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., pyridine) are commonly used.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be employed.

    Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.

Major Products Formed

    Sulfonamide Derivatives: Formed via nucleophilic substitution.

    Sulfonic Acid: Formed via hydrolysis.

    Reduced Sulfonamide: Formed via reduction.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular structure:

  • Molecular Formula : C₁₁H₁₅ClN₂O₂S
  • Molar Mass : 290.77 g/mol
  • CAS Number : 680618-26-2

This sulfonyl chloride derivative features a dipropylureido group attached to a benzenesulfonyl moiety, which enhances its reactivity and versatility in chemical reactions.

Applications in Scientific Research

4-(3,3-Dipropyl-ureido)-benzenesulfonyl chloride has several notable applications:

Pharmaceutical Development

The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its sulfonamide structure provides a framework for developing drugs with enhanced bioactivity against specific biological targets.

Organic Synthesis

Due to its electrophilic nature, this compound is utilized in organic synthesis as a reagent for introducing sulfonamide groups into various organic molecules. This modification can significantly alter the pharmacological properties of the resulting compounds.

Bioconjugation Techniques

In biochemistry, this compound can be employed in bioconjugation reactions to label biomolecules. This application is crucial for developing assays and studying interactions between proteins and other biomolecules.

Case Study 1: Synthesis of Antibacterial Agents

A study demonstrated the use of this compound in synthesizing novel antibacterial agents. The sulfonamide derivatives exhibited significant activity against Gram-positive bacteria, indicating potential therapeutic applications .

Case Study 2: Drug Delivery Systems

Research indicated that compounds derived from this compound can be integrated into drug delivery systems. These systems enhance the solubility and stability of poorly soluble drugs, improving their bioavailability in clinical settings .

Mechanism of Action

The mechanism of action of 4-(3,3-Dipropyl-ureido)-benzenesulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is exploited in various chemical syntheses and modifications of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Structural and Molecular Features

Key structural variations among analogs arise from substituents on the urea moiety and the benzene ring. A comparative analysis is provided below:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Physical State Key References
4-(3-Methyl-ureido)-benzenesulfonyl chloride Urea: 3-methyl C₈H₉ClN₂O₃S 248.69 (calculated) Solid (mp not reported)
4-(3,3-Diethyl-ureido)-benzenesulfonyl chloride Urea: 3,3-diethyl C₁₂H₁₆ClN₂O₃S 318.79 (calculated) Not reported
4-(3-(4-Bromophenyl)ureido)-benzenesulfonyl chloride Urea: 4-bromophenyl C₁₃H₁₁BrClN₂O₃S 414.66 (calculated) Yellowish wax
4-(3-Butyl-ureido)-2-chloro-benzenesulfonyl chloride Urea: 3-butyl; Benzene: 2-Cl C₁₁H₁₄Cl₂N₂O₃S 349.27 (calculated) Not reported
Fluorinated analogs (e.g., 4-pentadecafluoroheptyl) Perfluoroalkyl chains Varies (e.g., C₁₃H₄ClF₁₅O₃S) ~700–800 (estimated) Not reported

Key Observations :

  • Alkyl vs. Aryl Substituents : Alkyl groups (methyl, ethyl, propyl) increase hydrophobicity and may reduce reactivity compared to aryl substituents (e.g., bromophenyl in ).
  • Fluorinated Derivatives: Perfluoroalkyl chains (e.g., in ) impart exceptional chemical resistance and thermal stability, unlike non-fluorinated analogs.

Physicochemical Properties

  • Melting Points : Methyl-substituted analogs (e.g., 3-(1-methyl-pyrazolyl)benzenesulfonyl chloride) exhibit melting points of 76.5–78.5°C , while bromophenyl derivatives form waxes . Larger alkyl groups (e.g., propyl) likely lower melting points due to reduced crystallinity.
  • Solubility : Increased alkyl chain length (e.g., propyl vs. methyl) enhances lipophilicity, reducing aqueous solubility but improving organic solvent compatibility.

Biological Activity

4-(3,3-Dipropyl-ureido)-benzenesulfonyl chloride is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The sulfonamide group can inhibit various enzymes involved in metabolic pathways, leading to significant biological effects.

Enzyme Inhibition

  • Carbonic Anhydrase : This compound may exhibit inhibitory effects on carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in organisms.
  • Protease Inhibition : The urea moiety allows for interactions with proteases, potentially leading to applications in cancer therapy by inhibiting tumor growth.

Biological Activities

Research indicates that this compound possesses several biological activities:

  • Antimicrobial Properties : Studies have shown that sulfonamide derivatives can exhibit antimicrobial activity against various bacteria and fungi.
  • Anticancer Potential : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through apoptosis induction.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its potential use in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryModulates cytokine release

In Vivo Studies

Recent studies have evaluated the efficacy of this compound in animal models:

  • Antitumor Activity : In a murine model of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to controls.
  • Pain Management : In analgesic assays, the compound demonstrated comparable efficacy to established analgesics like diclofenac sodium.

Q & A

Q. How can reaction conditions be optimized for scalable synthesis without compromising purity?

  • Process Parameters :
  • Solvent Selection : Replace chloroform with toluene for easier large-scale recovery.
  • Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

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